3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-[2-(1-naphthylmethoxy)phenyl]-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthylmethoxy group, a nitrophenyl group, and a pyrazole ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-naphthylmethoxy)phenyl]-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 2-(1-naphthylmethoxy)benzaldehyde with 3-nitrobenzohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-naphthylmethoxy)phenyl]-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) in polar solvents.
Major Products
Oxidation: Formation of nitro and carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[2-(1-naphthylmethoxy)phenyl]-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[2-(1-naphthylmethoxy)phenyl]-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the nitrophenyl group allows for interactions with electron-rich sites, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxy-1-naphthyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(2-methoxy-1-naphthyl)-N’-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(2-methoxy-1-naphthyl)-N’-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
3-[2-(1-naphthylmethoxy)phenyl]-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. The combination of the naphthylmethoxy and nitrophenyl groups, along with the pyrazole ring, provides a versatile framework for various applications in research and industry.
Properties
Molecular Formula |
C28H21N5O4 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3-[2-(naphthalen-1-ylmethoxy)phenyl]-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H21N5O4/c34-28(32-29-17-19-7-5-11-22(15-19)33(35)36)26-16-25(30-31-26)24-13-3-4-14-27(24)37-18-21-10-6-9-20-8-1-2-12-23(20)21/h1-17H,18H2,(H,30,31)(H,32,34)/b29-17+ |
InChI Key |
DGYDFGSTONMHAB-STBIYBPSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)N/N=C/C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)NN=CC5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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